

# Barium Dichromate: A Technical Overview of its Chemical Properties and Handling

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## Compound of Interest

Compound Name: *Barium dichromate*

Cat. No.: *B084721*

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This document provides a comprehensive technical guide to **barium dichromate**, a chemical compound with applications in various research fields. It details its chemical and physical properties, provides protocols for its synthesis and analysis, and outlines its key chemical reactions.

## Core Chemical and Physical Properties

**Barium dichromate** ( $\text{BaCr}_2\text{O}_7$ ) is an inorganic compound that appears as brownish-red needles or crystalline masses.<sup>[1][2]</sup> The dihydrate form,  $\text{BaCr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$ , crystallizes as slender, yellowish-brown rhombic prisms.<sup>[3]</sup> While it is soluble in acids, it undergoes decomposition in water.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative properties of **barium dichromate**.

Identifier	Value	Reference
CAS Number	13477-01-5 (anhydrous)	[1][2][4][5][6]
10031-16-0 (dihydrate)	[7]	
Molecular Formula	BaCr <sub>2</sub> O <sub>7</sub>	[2][4][6][8]
Molecular Weight	353.31 g/mol	[4][8]

Physicochemical Property	Value	Reference
Appearance	Brownish-red needles or crystalline masses	[1][2]
Solubility	Soluble in acids, decomposed by water	[1][2][3]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	7	[5]
Rotatable Bond Count	0	[5]
Complexity	194	[5][8]
LogP	-0.78120	[5]
Polar Surface Area	123.63 Å <sup>2</sup>	[5]

## Chemical Synthesis and Reactions

The synthesis of **barium dichromate** is primarily achieved through precipitation from an aqueous solution under acidic conditions. This is due to the chemical equilibrium between chromate (CrO<sub>4</sub><sup>2-</sup>) and dichromate (Cr<sub>2</sub>O<sub>7</sub><sup>2-</sup>) ions, which shifts towards the dichromate form in the presence of acid.

## Signaling Pathway of Chromate-Dichromate Equilibrium

Caption: Chemical equilibrium between chromate and dichromate ions.

## Key Chemical Reactions

- Reaction with Bases: When treated with an alkaline solution, **barium dichromate** converts to barium chromate.<sup>[7]</sup>  $\text{BaCr}_2\text{O}_7 + 2\text{NaOH} \rightarrow 2\text{BaCrO}_4 + 2\text{Na}^+ + \text{H}_2\text{O}$ <sup>[7]</sup>
- Decomposition in Water: **Barium dichromate** is decomposed by water, yielding barium chromate.<sup>[3]</sup>
- Acidic Dissolution: In acidic environments, it dissociates into barium ions and dichromate ions.<sup>[7]</sup>  $\text{BaCr}_2\text{O}_7 + 2\text{H}^+ \rightarrow \text{Ba}^{2+} + \text{Cr}_2\text{O}_7^{2-} + \text{H}_2\text{O}$ <sup>[7]</sup>
- Oxidation Reactions: In non-aqueous media, **barium dichromate** functions as an oxidizing agent, for instance, converting alcohols to aldehydes or ketones.<sup>[7]</sup>

## Experimental Protocols

### Synthesis of Barium Dichromate via Precipitation

This protocol describes a general method for the synthesis of **barium dichromate** by reacting a soluble barium salt with a dichromate salt under acidic conditions.<sup>[4]</sup>

Materials:

- Barium chloride ( $\text{BaCl}_2$ ) or Barium nitrate ( $\text{Ba}(\text{NO}_3)_2$ )
- Potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ )
- Dilute nitric acid ( $\text{HNO}_3$ ) or hydrochloric acid ( $\text{HCl}$ )
- Distilled water
- Beakers, graduated cylinders, stirring rod, filtration apparatus (e.g., Büchner funnel), filter paper

Methodology:

- Prepare Reactant Solutions:

- Dissolve a stoichiometric amount of barium chloride or barium nitrate in a beaker with distilled water.
- In a separate beaker, dissolve a corresponding stoichiometric amount of potassium dichromate in distilled water.
- Acidification: Slowly add dilute nitric acid or hydrochloric acid to the potassium dichromate solution while stirring until the solution's pH is acidic. The color should be a distinct orange-red, indicating the predominance of the dichromate ion.
- Precipitation: While stirring vigorously, slowly add the barium salt solution to the acidified potassium dichromate solution. A brownish-red precipitate of **barium dichromate** will form.
- Digestion: Gently heat the mixture while stirring for a short period. This process, known as digestion, can help to increase the particle size of the precipitate, making it easier to filter.
- Filtration and Washing: Allow the precipitate to settle, then separate it from the supernatant by filtration using a Büchner funnel. Wash the precipitate several times with small portions of distilled water to remove any soluble impurities. Note that excessive washing may lead to decomposition.[\[3\]](#)
- Drying: Carefully dry the collected precipitate in an oven at a low temperature (around 100°C) to remove water. The dihydrate loses its water of crystallization at this temperature.[\[3\]](#)

## Experimental Workflow for Barium Dichromate Synthesis

Caption: Workflow for the synthesis of **barium dichromate**.

## Analysis of Barium and Chromate Content

The purity of a **barium dichromate** sample can be assessed by determining the percentage of barium and chromium.

### 1. Gravimetric Determination of Barium:

This method involves converting the barium to insoluble barium sulfate, which is then weighed.

Materials:

- **Barium dichromate** sample
- Dilute hydrochloric acid (HCl)
- Dilute sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Distilled water
- Ashless filter paper
- Muffle furnace

Methodology:

- Accurately weigh a sample of **barium dichromate** and dissolve it in dilute hydrochloric acid.
- Heat the solution to near boiling and slowly add a slight excess of dilute sulfuric acid to precipitate barium sulfate (BaSO<sub>4</sub>).
- Digest the precipitate by keeping the solution hot for about an hour.
- Filter the hot solution through ashless filter paper. Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (tested with silver nitrate).
- Transfer the filter paper containing the precipitate to a crucible.
- Carefully char the filter paper and then ignite it in a muffle furnace to a constant weight.
- The final weight corresponds to pure BaSO<sub>4</sub>, from which the percentage of barium in the original sample can be calculated.

## 2. Titrimetric Determination of Dichromate:

This redox titration uses a standard solution of ferrous ammonium sulfate to determine the amount of dichromate.

Materials:

- **Barium dichromate** sample
- Standardized ferrous ammonium sulfate solution  $((\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O})$
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Phosphoric acid ( $\text{H}_3\text{PO}_4$ )
- Redox indicator (e.g., sodium diphenylamine sulfonate)

#### Methodology:

- Accurately weigh a sample of **barium dichromate** and dissolve it in a solution of sulfuric acid and distilled water.
- Add phosphoric acid, which helps to sharpen the endpoint by complexing with the  $\text{Fe}^{3+}$  ions produced during the titration.
- Add a few drops of the redox indicator.
- Titrate the solution with the standardized ferrous ammonium sulfate solution. The endpoint is reached when the color of the solution changes sharply, indicating that all the dichromate ( $\text{Cr}_2\text{O}_7^{2-}$ ) has been reduced to  $\text{Cr}^{3+}$ .
- The concentration of dichromate in the original sample can be calculated from the volume of ferrous ammonium sulfate solution used.

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